molecular formula C9H8ClN3S B15052635 4-(3-Chlorophenyl)-2-hydrazinylthiazole

4-(3-Chlorophenyl)-2-hydrazinylthiazole

Cat. No.: B15052635
M. Wt: 225.70 g/mol
InChI Key: UEPWOHSTVIWVTK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-hydrazinylthiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinyl group and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-hydrazinylthiazole typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to yield the desired thiazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, while the chlorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(3-Chlorophenyl)-2-hydrazinylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-hydrazinylthiazole
  • 4-(3-Bromophenyl)-2-hydrazinylthiazole
  • 4-(3-Methylphenyl)-2-hydrazinylthiazole

Comparison

4-(3-Chlorophenyl)-2-hydrazinylthiazole is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

[4-(3-chlorophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C9H8ClN3S/c10-7-3-1-2-6(4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13)

InChI Key

UEPWOHSTVIWVTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)NN

Origin of Product

United States

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